Tepraloxydim
Overview
Description
Tepraloxydim is a herbicide used for broad-spectrum post-emergence grass weed control in various broad-leaved crops. It is particularly effective in crops such as sugar beet, soybean, pea, rapeseed, potato, and beans. Tepraloxydim belongs to the cyclohexanedione herbicides (CHD) class and functions by inhibiting the activity of acetyl-coenzyme A carboxylase (ACCase), a crucial enzyme in the biosynthesis of fatty acids .
Synthesis Analysis
While the synthesis details of tepraloxydim are not provided in the given papers, its chemical structure is mentioned as (EZ)-(RS)-2-{1-[(2E)-3-chloroallyloxyimino]propyl}-3-hydroxy-5-perhydropyran-4-ylcyclohex-2-en-1-one. This structure indicates that tepraloxydim has an oxime group that can undergo isomerization from E to Z configuration, which is a reaction that occurs slowly in the absence of chlorine .
Molecular Structure Analysis
The molecular structure of tepraloxydim has been studied in the context of its interaction with the carboxyltransferase (CT) domain of ACCase. Tepraloxydim binds to a different region of the dimer interface of ACCase compared to other herbicides like haloxyfop. It requires only small but significant conformational changes in the enzyme for binding. This unique binding mode is crucial for understanding the resistance mutations and the structure-activity relationship of these inhibitors .
Chemical Reactions Analysis
Tepraloxydim is sensitive to the presence of chlorine and chloramines in water, which can lead to its rapid degradation. The half-life of tepraloxydim in the presence of chlorine is less than 5 seconds, while it is slower with chloramines (DT50 ≈ 4.5 hours). In water free from chlorine, the main degradation process is the isomerization of the oxime group, with a much slower degradation rate (DT50 ≈ 17 days) .
Physical and Chemical Properties Analysis
The physical and chemical properties of tepraloxydim, such as solubility, stability, and degradation products, are important for environmental monitoring and risk assessment. A study has established a method for the analysis of tepraloxydim and its main metabolites in water using solid-phase extraction and HPLC-UV determination. This method is sensitive to an LOQ of 0.1 µg·L⁻¹, which is required by the Drinking Water Directive . Additionally, the risk assessment of tepraloxydim in banana and sweet orange, based on its residue levels, suggests that the current levels might not be harmful to human beings .
Relevant Case Studies
Several case studies have been conducted to assess the impact of tepraloxydim on different plant species. For instance, the sensitivity of forage turnip (Raphanus sativus) to tepraloxydim was evaluated by analyzing photosynthetic and biometric characteristics. The study found that higher doses of tepraloxydim led to a decrease in photosynthetic rate and growth parameters such as the number of branches, leaves, flowers, plant height, and dry mass . Another study demonstrated tepraloxydim's high herbicidal activity against annual bluegrass (Poa annua L.), which is relatively tolerant to other herbicides like sethoxydim. The study highlighted the importance of the length of the alkyl chain in the R2 position of tepraloxydim for its herbicidal activity .
Scientific Research Applications
Herbicide Efficacy and Plant Responses
- Response of Forage Turnip to Tepraloxydim : A study assessed the impact of tepraloxydim on Raphanus sativus, examining its photosynthetic and biometric characteristics. Results indicated that higher doses of tepraloxydim led to a decrease in photosynthetic rate and other related parameters, along with a reduction in growth aspects like the number of branches, leaves, and flowers (Almeida et al., 2020).
Biochemical Mechanisms
- Mechanism of Inhibition by Tepraloxydim : Tepraloxydim inhibits the carboxyltransferase (CT) activity of acetyl-CoA carboxylases (ACCs), crucial metabolic enzymes. It binds differently compared to other herbicides, probing a distinct region of the ACC enzyme and requiring only small conformational changes (Xiang et al., 2009).
Herbicide Activity Analysis
- Activity Against Poa annua : Tepraloxydim shows high herbicidal activity against Poa annua, a grass species. It inhibits acetyl-coenzyme A carboxylase (ACCase) in this species, leading to its effectiveness as a herbicide (Takahashi et al., 2002).
Environmental Impact and Residue Analysis
- Residue Analysis in Crops : Studies have investigated the levels of tepraloxydim residues in banana and sweet orange, assessing the potential health risks. The findings suggest that the residue levels in these studies might not be harmful to humans (Lim et al., 2020).
Comparative Studies with Other Herbicides
- Herbicides in Soybean Crops : Research evaluated the efficacy of different ACCase-inhibiting herbicides, including tepraloxydim, in controlling various grass weed species in soybean crops. Tepraloxydim was found to be quite selective and effective in this context (Barroso et al., 2010).
Safety And Hazards
properties
IUPAC Name |
2-[(E)-N-[(E)-3-chloroprop-2-enoxy]-C-ethylcarbonimidoyl]-3-hydroxy-5-(oxan-4-yl)cyclohex-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClNO4/c1-2-14(19-23-7-3-6-18)17-15(20)10-13(11-16(17)21)12-4-8-22-9-5-12/h3,6,12-13,20H,2,4-5,7-11H2,1H3/b6-3+,19-14+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOYNQIMAUDJVEI-BMVIKAAMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NOCC=CCl)C1=C(CC(CC1=O)C2CCOCC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N\OC/C=C/Cl)/C1=C(CC(CC1=O)C2CCOCC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tepraloxydim | |
CAS RN |
149979-41-9 | |
Record name | 2-Cyclohexen-1-one, 2-[1-[[[(2E)-3-chloro-2-propen-1-yl]oxy]imino]propyl]-3-hydroxy-5-(tetrahydro-2H-pyran-4-yl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.792 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TEPRALOXYDIM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QHN14BQ7F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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